1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone
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Overview
Description
1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxyethyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate ethoxyphenyl halide reacts with the thiazole intermediate.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is typically added through a nucleophilic addition reaction involving an epoxide or a halohydrin.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid)
Major Products:
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an amine from the imino group.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and its substituents can modulate the compound’s binding affinity and specificity, influencing its biological activity. For example, the hydroxyethyl group may enhance solubility and facilitate interactions with hydrophilic regions of target molecules.
Comparison with Similar Compounds
1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole Orange: Used as a fluorescent dye in biological assays.
4-Methylthiazole: A flavoring agent in the food industry.
Uniqueness: The unique combination of the ethoxyphenyl, hydroxyethyl, and thiazole moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-14-7-5-13(6-8-14)17-16-18(9-10-19)11(2)15(22-16)12(3)20/h5-8,19H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKPVPDEMLBIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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